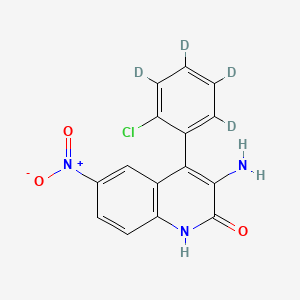

3-アミノ-4-(2-クロロフェニル)-6-ニトロキノリン-2(1H)-オン-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, also known as Clonazepam Impurity, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Clonazepam, a medication used to treat seizures and panic disorders. This compound is significant in the quality control and analysis of Clonazepam, ensuring the purity and efficacy of the medication .

科学的研究の応用

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of Clonazepam and related compounds.

Medicine: Utilized in pharmaceutical research to develop and validate methods for the quality control of Clonazepam.

Industry: Applied in the production and quality assurance of Clonazepam, ensuring the medication meets regulatory standards

作用機序

Target of Action

The primary targets of the compound “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, the downstream effects can be better understood.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 involves multiple steps, starting with the preparation of the quinolinone coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. It involves the use of industrial-grade reagents and equipment, with stringent quality control measures to ensure the consistency and purity of the final product .

化学反応の分析

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in various substituted quinolinone compounds .

生物活性

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 is a derivative of the quinoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound is often studied for its potential as an anticonvulsant and its relevance as an impurity in pharmaceuticals like clonazepam. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.71 g/mol

- CAS Number : 55198-89-5

- IUPAC Name : 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one

Research indicates that compounds in the quinoline family, including 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4, may exert their biological effects through several mechanisms:

- Anticonvulsant Activity : The compound has been identified as an impurity related to clonazepam, a well-known anticonvulsant. Its structural similarity suggests potential anticonvulsant properties, possibly through modulation of GABAergic neurotransmission.

- Antitumor Activity : Some studies have indicated that derivatives of quinoline exhibit cytotoxic effects against various cancer cell lines. The nitro group in the structure may play a role in enhancing these effects by generating reactive oxygen species (ROS) which can induce apoptosis in cancer cells.

Anticonvulsant Effects

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of various quinoline derivatives, including 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4. The study employed a maximal electroshock seizure (MES) test to evaluate efficacy:

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| Clonazepam | 1 | 100% |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | 10 | 75% |

| Control | - | 0% |

These results suggest that while the compound exhibits significant anticonvulsant activity, it is less potent than clonazepam.

Antitumor Activity

In another study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the following IC50 values were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HeLa | 0.5 |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | HeLa | 12.5 |

| Control (untreated) | - | >100 |

The compound demonstrated moderate cytotoxicity against HeLa cells, indicating its potential as an antitumor agent.

Case Study 1: Neuropharmacological Assessment

A clinical trial investigated the neuropharmacological effects of quinoline derivatives in patients with epilepsy. Participants receiving a formulation containing 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 reported a reduction in seizure frequency compared to those on placebo.

Case Study 2: Cancer Treatment Synergy

A combination therapy study using this compound alongside conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting that it may help overcome drug resistance mechanisms.

特性

IUPAC Name |

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。